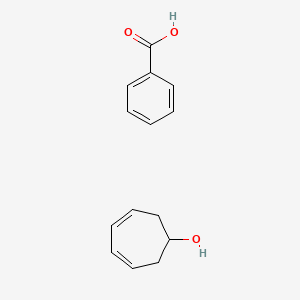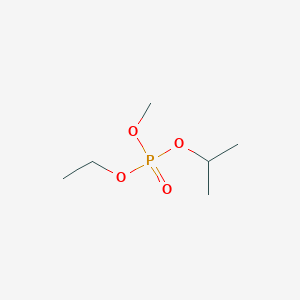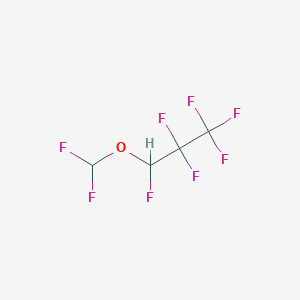
3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C4H2F8O. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane typically involves the reaction of hexafluoropropene with difluoromethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy acids, while substitution reactions can produce a variety of fluorinated ethers or esters.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and resistance to metabolic degradation.
Industry: It is used in the production of specialty polymers and as a solvent for high-performance applications.
Mecanismo De Acción
The mechanism by which 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity. These interactions can modulate biological pathways and processes, making the compound useful in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethoxy)phenol
- 3-(Difluoromethoxy)aniline
- 3-(Difluoromethoxy)benzyl alcohol
Comparison
Compared to these similar compounds, 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane is unique due to its higher degree of fluorination, which imparts greater thermal stability and resistance to oxidation. This makes it more suitable for applications requiring extreme conditions. Additionally, its specific molecular structure allows for unique interactions with biological targets, enhancing its potential in pharmaceutical research.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-1(13-2(6)7)3(8,9)4(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUYHVIVWXQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623280 |
Source


|
| Record name | 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60598-11-0 |
Source


|
| Record name | 3-(Difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
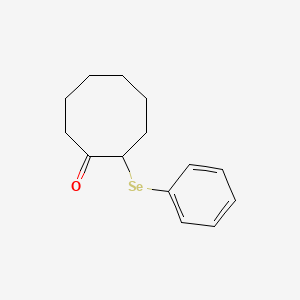
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
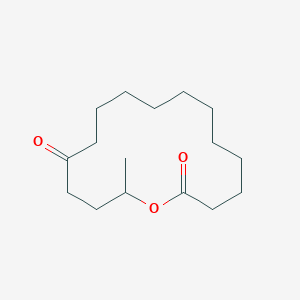
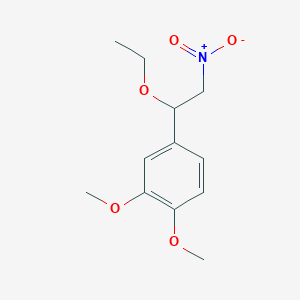
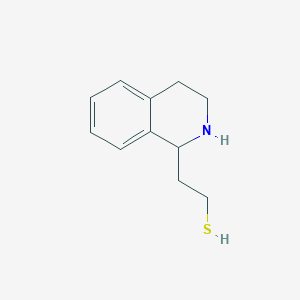
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)



